molecular formula C20H30O2 B8814773 Benzoic acid, 4-(4-heptylcyclohexyl)-, trans-

Benzoic acid, 4-(4-heptylcyclohexyl)-, trans-

Cat. No.: B8814773
M. Wt: 302.5 g/mol
InChI Key: RHHMSVOVPSNAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid moiety attached to a cyclohexyl ring, which is further substituted with a heptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- typically involves the following steps:

    Preparation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.

    Introduction of the Heptyl Group: The heptyl group is introduced via a substitution reaction, where a suitable heptyl halide reacts with the cyclohexyl intermediate.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols.

    Substitution: The heptyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans-.

Scientific Research Applications

Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of liquid crystals.

    Biology: The compound is studied for its potential biological activities and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The cyclohexyl and heptyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties

Properties

IUPAC Name

4-(4-heptylcyclohexyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHMSVOVPSNAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.